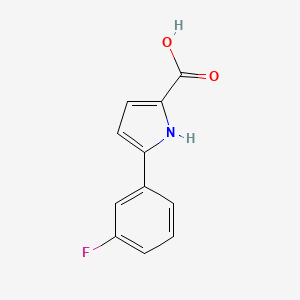

5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid

Description

5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole-carboxylic acid derivative with notable biological activity. Its structure comprises a pyrrole ring substituted at the 5-position with a meta-fluorophenyl group and a carboxylic acid moiety at the 2-position. This compound has garnered attention for its role as a quorum sensing inhibitor (QSI). Studies demonstrate that it suppresses virulence factors (e.g., elastase, protease, and pyocyanin) in Pseudomonas aeruginosa PAO1 without affecting bacterial viability, suggesting a non-bactericidal anti-pathogenic mechanism . Its synthesis often involves chiral catalysis or column chromatography, as seen in related pyrrole derivatives .

Properties

IUPAC Name |

5-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-3-1-2-7(6-8)9-4-5-10(13-9)11(14)15/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEKEGQCZGIBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of 3-fluorobenzaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like toluene .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.

Major Products Formed:

Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Pyrrole-2-carbinol and pyrrole-2-carbaldehyde.

Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can form hydrogen bonds with active site residues, stabilizing the compound’s interaction with the target .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Biological Activity

5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8FNO2. The presence of the fluorophenyl group and the pyrrole structure contributes to its unique chemical properties, which influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for related compounds suggest potent activity in the nanomolar range.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | < 10 |

| S. aureus | 1 |

Anticancer Activity

Studies have also explored the anticancer potential of pyrrole derivatives. The structure-activity relationship (SAR) suggests that modifications to the pyrrole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups like fluorine have shown improved efficacy.

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase.

- Cellular Pathways : It has been suggested that the compound affects cellular pathways related to apoptosis in cancer cells.

Case Studies

- Antimicrobial Study : A recent study evaluated a series of pyrrole derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited potent inhibition against E. coli with IC50 values below 10 nM .

- Anticancer Evaluation : Another investigation focused on the anticancer properties of pyrrole derivatives against various cancer cell lines. The results showed that compounds with a fluorinated phenyl group had enhanced cytotoxic effects compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves oxidation of a precursor aldehyde (e.g., 5-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde) using oxidizing agents like KMnO₄ under acidic conditions. Alternatively, condensation reactions starting from fluorophenyl-substituted malononitrile derivatives with catalysts like Raney nickel in acidic media can yield the target compound. Optimization focuses on temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and purification via column chromatography to achieve yields of 70–85% in analogous syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Distinct pyrrole proton signals appear at δ 6.8–7.2 ppm, with the carboxylic acid proton resonating around δ 12.5 ppm in DMSO-d₆.

- 19F NMR : Confirms fluorophenyl substitution with signals at δ -110 to -115 ppm.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 220.06 for C₁₁H₈FNO₂).

- XRD : Resolves crystal packing and hydrogen-bonding interactions in the solid state .

Q. What are the typical chemical transformations this compound undergoes, and how do substituent positions influence reactivity?

- Methodological Answer : The carboxylic acid group enables esterification (via Fischer-Speier) or amidation, while the pyrrole ring participates in electrophilic substitution (e.g., nitration or halogenation). The 3-fluorophenyl substituent enhances electron-withdrawing effects, directing reactivity at the pyrrole β-position. Comparative studies with 2-fluorophenyl analogs show altered regioselectivity due to steric and electronic differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorophenyl-pyrrole derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or incubation times). To address this:

- Standardize Assays : Use consistent protocols (e.g., MTT for cytotoxicity, fixed 48-hour incubation).

- Control for Solubility : Pre-solubilize compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Cross-Validate : Compare results across multiple models (e.g., in vitro enzyme inhibition vs. in vivo efficacy) .

Q. What strategies are employed to determine the binding mechanisms of this compound with enzymatic targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified enzymes like kinases.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant enzyme activity post-inhibition .

Q. What computational approaches are used to predict the reactivity and stability of fluorinated pyrrole-carboxylic acids?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices for nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation tendencies.

- Docking Studies (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2) using crystal structures from the PDB .

Q. How do reaction parameters in multi-step syntheses impact byproduct formation, and what purification methods are effective?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dimerization products during coupling steps).

- Optimization : Reduce byproducts by adjusting stoichiometry (1.2:1 molar ratio of fluorophenyl precursor to pyrrole) and reaction time (<4 hours).

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water) for >95% purity .

Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in medicinal chemistry applications?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in fluorophenyl substitution (e.g., 2-F, 4-F) and pyrrole ring modifications (e.g., methyl or nitro groups).

- Biological Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput assays.

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.